

Indigane: A Review of Chemical Properties and Associated Methodologies

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Compound of Interest		
Compound Name:	Indigane	
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Abstract

This document provides a comprehensive overview of the chemical properties of **Indigane**, a significant heterocyclic organic compound. It details its structure, reactivity, and key chemical characteristics, supported by quantitative data and experimental methodologies. The information presented is intended for researchers, scientists, and professionals in the field of drug development and organic chemistry. Included are detailed experimental protocols and visual diagrams of relevant chemical pathways to facilitate a deeper understanding of **Indigane**'s behavior and potential applications.

Introduction

Indigane, systematically known as 2,3-dihydro-1H-indole or indoline, is an aromatic heterocyclic organic compound. It consists of a benzene ring fused to a five-membered nitrogen-containing ring. Its structure is related to indole, but the 2-3 double bond is saturated. This structural modification significantly influences its chemical properties, making it a valuable scaffold in medicinal chemistry and materials science. This guide explores the fundamental chemical properties of Indigane, providing a technical foundation for its application in scientific research.

Chemical Structure and Properties



The chemical structure of **Indigane** is foundational to its reactivity and physical characteristics. The presence of a secondary amine within a bicyclic aromatic framework defines its chemical behavior.

Physical and Chemical Properties

A summary of the key quantitative properties of **Indigane** is presented in the table below. These values have been compiled from various spectroscopic and analytical experiments.

Property	Value	Units
Molecular Formula	C ₈ H ₉ N	
Molar Mass	119.16	g/mol
Density	1.063	g/cm³
Boiling Point	220-221	°C
Melting Point	-21	°C
Refractive Index	1.589	
pKa (of the conjugate acid)	~4.9	_

Spectroscopic Data

- ¹H NMR (CDCl₃): δ 7.0-7.2 (m, 4H, aromatic), 3.6 (t, 2H, CH₂-N), 3.0 (t, 2H, CH₂-Ar), 1.9 (br s, 1H, NH).
- ¹³C NMR (CDCl₃): δ 151.0, 127.5, 124.8, 118.5, 109.5 (aromatic C), 47.0 (C-N), 29.5 (C-C).
- IR (neat): 3350 (N-H stretch), 3050 (aromatic C-H stretch), 2950, 2850 (aliphatic C-H stretch), 1610, 1490 (C=C aromatic stretch) cm⁻¹.

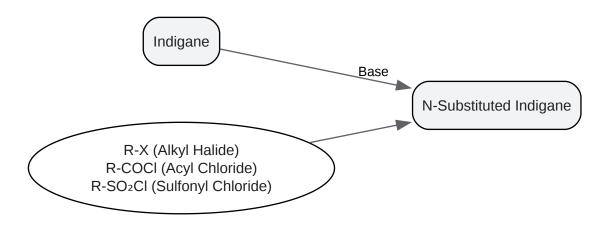
Key Chemical Reactions and Signaling Pathways

Indigane undergoes a variety of chemical reactions, primarily centered around the nitrogen atom and the aromatic ring. These reactions are crucial for the synthesis of more complex molecules.



N-Functionalization

The nitrogen atom of the **Indigane** scaffold is nucleophilic and can be readily functionalized through reactions such as alkylation, acylation, and sulfonylation. These reactions are fundamental in modifying the electronic and steric properties of the molecule, which is a key strategy in drug design.

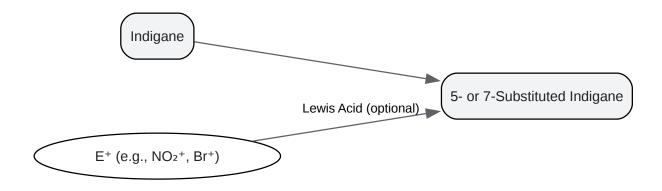


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Caption: N-Functionalization of the Indigane core.

Electrophilic Aromatic Substitution

The benzene ring of **Indigane** is activated towards electrophilic aromatic substitution. The amino group is an ortho-, para-director. Common reactions include nitration, halogenation, and Friedel-Crafts reactions. The substitution pattern is influenced by the reaction conditions and the nature of the electrophile.



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Caption: Electrophilic Aromatic Substitution on Indigane.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of scientific findings. Below are protocols for key experiments related to the synthesis and characterization of **Indigane** derivatives.

Protocol for N-Acetylation of Indigane

This protocol describes a standard procedure for the acylation of the **Indigane** nitrogen.

Materials:

- Indigane (1.0 eq)
- Acetic anhydride (1.2 eq)
- Pyridine (2.0 eq)
- Dichloromethane (DCM)
- 1M Hydrochloric acid
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate
- Rotary evaporator
- · Magnetic stirrer and stir bar
- Round bottom flask
- Separatory funnel

Procedure:

• Dissolve Indigane in DCM in a round bottom flask.

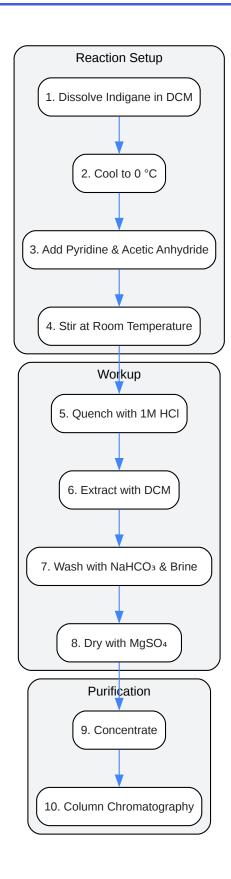






- Cool the solution to 0 °C in an ice bath.
- Add pyridine to the solution, followed by the dropwise addition of acetic anhydride.
- Allow the reaction to warm to room temperature and stir for 2 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by adding 1M HCl.
- Transfer the mixture to a separatory funnel and extract the organic layer.
- Wash the organic layer with saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
- Purify the crude product by column chromatography on silica gel.





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Caption: Experimental workflow for N-Acetylation of **Indigane**.



Conclusion

Indigane (Indoline) is a versatile heterocyclic compound with a rich chemistry that makes it a valuable building block in organic synthesis and medicinal chemistry. Its properties, including its reactivity at the nitrogen atom and on the aromatic ring, allow for a wide range of chemical modifications. The experimental protocols and reaction pathways detailed in this guide provide a solid foundation for researchers working with this important scaffold. Further exploration of **Indigane** derivatives is expected to yield novel compounds with significant biological and material properties.

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